Regulatory Threshold: Isoleucine Valsartan Impurity Limit Defined in Valsartan API Synthesis
The presence of Isoleucine Valsartan in the final Valsartan drug substance is stringently controlled. Patented manufacturing processes require that the level of this specific impurity be limited to no more than 0.1% as determined by area percentage HPLC, with preferred embodiments achieving levels as low as 0.07% [1]. This quantitative limit is a critical quality attribute, as exceeding this threshold can lead to batch rejection and regulatory non-compliance. The limit is directly tied to the specification for the starting material, L-valine, which must contain less than 0.1% of its isoleucine derivative contaminant [2].
| Evidence Dimension | Maximum allowable impurity level in Valsartan API |
|---|---|
| Target Compound Data | ≤0.1% (area percentage HPLC), preferred ≤0.07% |
| Comparator Or Baseline | Generic/uncontrolled Valsartan synthesis (no comparator; baseline is a quality standard) |
| Quantified Difference | Defines the pass/fail criterion for API purity; exceeding 0.1% is unacceptable. |
| Conditions | Valsartan API final product analysis by HPLC; starting material L-valine analysis by GC or HPLC. |
Why This Matters
This quantitative limit is a non-negotiable procurement and quality control parameter for Valsartan API manufacturers and generic drug developers to ensure regulatory compliance.
- [1] US Patent 7,378,531. (2008). Process for the preparation of valsartan. View Source
- [2] EP 1618097 A1. (2006). PROCESS FOR THE PREPARATION OF VALSARTAN. View Source
